molecular formula C14H12 B578957 trans-Stilbene-D12 CAS No. 16341-52-9

trans-Stilbene-D12

Cat. No. B578957
CAS RN: 16341-52-9
M. Wt: 192.323
InChI Key: PJANXHGTPQOBST-KVFDGITRSA-N
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Description

Trans-Stilbene-D12 is the deuterium labeled trans-Stilbene . Trans-Stilbene, also known as (E)-Stilbene, is an organic compound represented by the condensed structural formula C6H5CH=CHC6H5 . It is used in the manufacturing of dye lasers, optical brighteners, and non-steroidal synthetic estrogens .


Synthesis Analysis

The synthesis of stilbene derivatives has attracted much attention in recent years. The construction of stilbene and stilbene derivatives is achieved by carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions . An efficient and practical phosphine-catalyzed homo-coupling reaction of benzyl chlorides has been described .


Molecular Structure Analysis

The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . Trans-Stilbene features a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond .


Chemical Reactions Analysis

Trans-Stilbene undergoes reactions typical of alkenes. It undergoes epoxidation with peroxymonophosphoric acid, H3PO5, producing a yield of trans-stilbene oxide in dioxane . It can be converted to cis-stilbene photochemically, and further reacted to produce phenanthrene .


Physical And Chemical Properties Analysis

Trans-Stilbene occurs as a white crystalline solid at room temperature and is highly soluble in organic solvents . Its fluorescence emission and decay time have been characterized . The maximum emission peak is at 386 nm and the prompt and delayed decay time was observed at 4.3 and 17.5 ns .

Scientific Research Applications

Pharmaceutical Innovation

Stilbenes, including trans-Stilbene-D12, have garnered significant attention for their therapeutic potential . They exhibit diverse pharmacological properties, including cardiovascular protection, antioxidant effects, anticancer activity, and neuroprotection . Stilbenes are integral to the booming wellness and health supplement market .

Production of Dye Lasers

Trans-Stilbene is used in the manufacturing of dye lasers . Dye lasers are a type of laser that use organic dye as the gain medium. The unique properties of trans-Stilbene-D12 make it suitable for this application.

Optical Brighteners

Trans-Stilbene is also used in the production of optical brighteners . These substances absorb light in the ultraviolet and violet region and re-emit light in the blue region, resulting in a “whitening” effect.

Non-Steroidal Synthetic Estrogens

Trans-Stilbene is used in the synthesis of non-steroidal synthetic estrogens such as diethylstilbestrol, fosfestrol, and dienestrol . These compounds mimic the effects of estrogen in the body and are used in various medical treatments.

Scintillators

Trans-Stilbene is used as a phosphor and a scintillator . Scintillators are materials that emit light when excited by ionizing radiation. Trans-Stilbene-D12 is a well-suited detector for fast-neutron spectroscopy in many applications including nuclear reaction studies, radiation protection, nuclear non-proliferation, and space travel .

Transition Metal Catalyzed Asymmetric Epoxidation and Dihydroxylation

Trans-Stilbene is involved in transition metal catalyzed asymmetric epoxidation and dihydroxylation . These are important reactions in organic chemistry, used in the synthesis of various complex molecules.

Fluorescence Emission and Decay Time Analysis

Trans-Stilbene mixed with diphenylacetylene has been analyzed for fluorescence emission and decay time . This is important in the development of scintillators and in the detection of high energy neutrons .

Thermal Properties Analysis

The thermal behavior and melting point of trans-Stilbene mixed with diphenylacetylene have been analyzed . Understanding the thermal properties of a material is crucial in many fields, including materials science and engineering .

Safety And Hazards

Trans-Stilbene-D12 is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life and may cause long-lasting harmful effects to aquatic life .

Future Directions

Stilbenes are promising for managing and treating obesity . They are also well-suited for fast-neutron spectroscopy in many applications including nuclear reaction studies, radiation protection, nuclear non-proliferation, and space travel .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-KVFDGITRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Stilbene-D12

Q & A

Q1: What is the main research focus regarding trans-stilbene-d12 in the provided abstract?

A1: The research focuses on understanding how the surrounding environment influences the excited state dynamics of trans-stilbene-d12. Specifically, the researchers are investigating the photoisomerization reaction of trans-stilbene-d12 in the gas phase and comparing it to the well-studied solution-phase behavior. [] This information helps elucidate how solvent molecules can affect the reaction pathway and efficiency.

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